molecular formula C6H11NS B1596600 2-Pentyl Isothiocyanate CAS No. 201224-94-4

2-Pentyl Isothiocyanate

Cat. No.: B1596600
CAS No.: 201224-94-4
M. Wt: 129.23 g/mol
InChI Key: SQBOSXLLKLBNSH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isothiocyanates (ITCs), including 2-Pentyl Isothiocyanate, are known to interact with a variety of intracellular targets. These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .

Mode of Action

The interaction of this compound with its targets leads to a range of changes within the cell. For instance, ITCs can inhibit the activity of CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, and induce apoptosis .

Biochemical Pathways

ITCs, including this compound, are metabolized by the mercapturic acid pathway . This includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . They can also modulate a large number of cancer-related targets or pathways .

Pharmacokinetics

They are derived from the enzymatic hydrolysis of glucosinolates (GSLs) and are metabolized by the mercapturic acid pathway .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its interaction with multiple targets. For instance, it can lead to the inhibition of tumorigenesis, induction of apoptosis, and modulation of cell cycle . In addition, it has been found that aliphatic isothiocyanates exhibit promising antimicrobial activity against plant pathogenic fungi and bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrophobicity of ITCs is enhanced by increasing alkyl chain length, which can influence their antibacterial activity . Furthermore, the synthesis of isothiocyanates can be influenced by factors such as pH and temperature .

Biochemical Analysis

Cellular Effects

Isothiocyanates have been shown to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can modulate a large number of cancer-related targets or pathways, including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Molecular Mechanism

Isothiocyanates are weak electrophiles, susceptible to hydrolysis .

Temporal Effects in Laboratory Settings

It has been observed that the activity of isothiocyanates against certain pathogens can be moderately intense with an increase in hydrophobicity . This suggests that the effects of 2-Pentyl Isothiocyanate may change over time, possibly due to changes in its stability or degradation.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Isothiocyanates have been shown to have chemopreventive effects in animal models of gastric cancer

Metabolic Pathways

Isothiocyanates, including this compound, are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This pathway is crucial for the detoxification and elimination of isothiocyanates from the body.

Transport and Distribution

It has been suggested that the transport of isothiocyanates to the target sites of certain bacteria might involve hydrophobicity transport mechanisms .

Subcellular Localization

Isothiocyanates are known to interact with various intracellular targets

Chemical Reactions Analysis

2-Pentyl Isothiocyanate undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Pentyl Isothiocyanate can be compared with other isothiocyanates such as:

Properties

IUPAC Name

2-isothiocyanatopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-3-4-6(2)7-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBOSXLLKLBNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336826
Record name 2-Isothiocyanatopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201224-94-4
Record name 2-Isothiocyanatopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201224-94-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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